molecular formula C18H21N3O3S B2505058 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893989-50-9

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2505058
CAS No.: 893989-50-9
M. Wt: 359.44
InChI Key: IXOFMHULGIOSOH-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Synthesis and Activity Studies

  • Antinociceptive Activity : Research on pyridazinone derivatives, including compounds with methoxyphenyl and acetamide groups, has shown potential in antinociceptive activities. Derivatives synthesized for antinociceptive studies indicate the versatility of pyridazinone scaffolds in medicinal chemistry. Such compounds have been tested in models to assess their effectiveness in pain relief, suggesting their utility in developing new therapeutic agents (Doğruer et al., 2000).

  • Antiulcer Agents : The modification of pyridine rings, including the introduction of a pyridazinyl group, has led to the synthesis of compounds with significant antisecretory activities. These findings contribute to the development of novel antiulcer agents, highlighting the therapeutic potential of pyridazinone derivatives in treating gastrointestinal disorders (Yamada et al., 1981).

  • Antimicrobial Agents : Synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the antimicrobial potential of these compounds. The structured approach to creating these molecules showcases their application in addressing bacterial and fungal infections, providing a foundation for new drug development (Hossan et al., 2012).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Chemistry : The synthesis of a new class of pyridazin-3-one derivatives illustrates the chemical versatility and potential biological activity of these compounds. Such studies are foundational in heterocyclic chemistry, contributing to the discovery of new drugs and materials (Ibrahim & Behbehani, 2014).

  • Structural and Activity Analysis : Structural analysis, density functional theory calculations, and Hirshfeld surface studies of pyridazine derivatives underscore the importance of molecular design in drug discovery. These approaches enable the prediction of molecular behavior and interaction potential, essential for developing pharmacologically active compounds (Sallam et al., 2021).

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2,4-5,7-8,10,15H,3,6,9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOFMHULGIOSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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